molecular formula C10H9NO3 B12425616 5-hydroxy Indole-3-acetic Acid-d6

5-hydroxy Indole-3-acetic Acid-d6

Cat. No.: B12425616
M. Wt: 197.22 g/mol
InChI Key: DUUGKQCEGZLZNO-AWRNDGDOSA-N
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Description

5-Hydroxy Indole-3-acetic Acid-d6 is a deuterated form of 5-Hydroxy Indole-3-acetic Acid, which is a primary metabolite of serotonin. This compound is often used as an internal standard in mass spectrometry for the quantification of 5-Hydroxy Indole-3-acetic Acid due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indole-3-acetic Acid-d6 typically involves the deuteration of 5-Hydroxy Indole-3-acetic Acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is to dissolve 5-Hydroxy Indole-3-acetic Acid in deuterated solvents such as deuterated methanol or deuterated water and then subject it to catalytic hydrogenation using deuterium gas .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete incorporation of deuterium atoms into the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Indole-3-acetic Acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Hydroxy Indole-3-acetaldehyde, while reduction can produce 5-Hydroxy Indole-3-ethanol .

Scientific Research Applications

5-Hydroxy Indole-3-acetic Acid-d6 has a wide range of applications in scientific research:

    Chemistry: It is used as an internal standard in mass spectrometry for the accurate quantification of 5-Hydroxy Indole-3-acetic Acid.

    Biology: The compound is used to study serotonin metabolism and its role in various biological processes.

    Medicine: It serves as a biomarker for the detection of neuroendocrine tumors and other medical conditions related to serotonin metabolism.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Hydroxy Indole-3-acetic Acid-d6 involves its role as a metabolite of serotonin. It is formed from serotonin via a 5-Hydroxy Indole-3-acetaldehyde intermediate by the action of aldehyde dehydrogenase. This pathway is crucial for the regulation of serotonin levels in the body and is involved in various physiological processes .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy Indole-3-acetic Acid-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides enhanced stability and accuracy in quantitative analyses compared to its non-deuterated counterpart .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

197.22 g/mol

IUPAC Name

2,2-dideuterio-2-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,2D,3D2,4D,5D

InChI Key

DUUGKQCEGZLZNO-AWRNDGDOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=C2C([2H])([2H])C(=O)O)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O

Origin of Product

United States

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